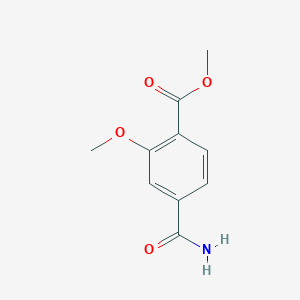
3-fluoro-4-(oxolane-3-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-(oxolane-3-sulfonyl)aniline is a chemical compound with the CAS Number: 1509125-54-5 . It has a molecular weight of 245.27 . The IUPAC name for this compound is 3-fluoro-4-((tetrahydrofuran-3-yl)sulfonyl)aniline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(oxolane-3-sulfonyl)aniline is 1S/C10H12FNO3S/c11-9-5-7(12)1-2-10(9)16(13,14)8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 3-fluoro-4-(oxolane-3-sulfonyl)aniline is a powder . It is typically stored at room temperature .Safety and Hazards
The safety information for 3-fluoro-4-(oxolane-3-sulfonyl)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . There are also several precautionary statements provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-(oxolane-3-sulfonyl)aniline involves the introduction of a fluoro group onto aniline followed by the addition of an oxolane-3-sulfonyl group. The synthesis will be carried out in multiple steps to ensure high yield and purity of the final product.", "Starting Materials": [ "Aniline", "3-Fluoroaniline", "Oxolane-3-sulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of aniline with nitric acid and sulfuric acid to obtain 3-nitroaniline.", "Step 2: Reduction of 3-nitroaniline with tin and hydrochloric acid to obtain 3-aminophenylamine.", "Step 3: Diazotization of 3-aminophenylamine with sodium nitrite and hydrochloric acid to obtain diazonium salt.", "Step 4: Addition of 3-fluoroaniline to the diazonium salt to obtain 3-fluoro-4-aminobiphenyl.", "Step 5: Protection of the amine group with oxolane-3-sulfonyl chloride in the presence of sodium bicarbonate to obtain 3-fluoro-4-(oxolane-3-sulfonyl)aniline.", "Step 6: Purification of the final product by extraction with ethyl acetate and washing with water." ] } | |
Número CAS |
1509125-54-5 |
Nombre del producto |
3-fluoro-4-(oxolane-3-sulfonyl)aniline |
Fórmula molecular |
C10H12FNO3S |
Peso molecular |
245.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



